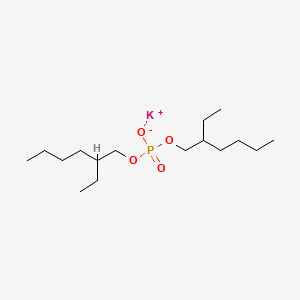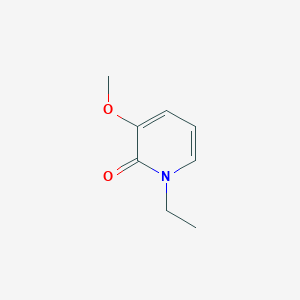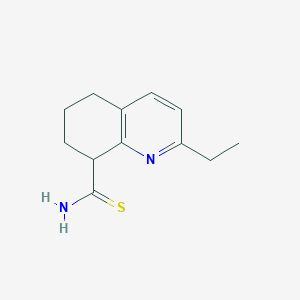
2-ethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide is a chemical compound with the molecular formula C12H16N2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a quinoline ring system with a carbothioamide group and an ethyl group attached to it. The tetrahydro part of the name indicates that the quinoline ring is partially saturated, meaning it has fewer double bonds than a fully aromatic quinoline ring.
Méthodes De Préparation
The synthesis of 2-ethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide typically involves the following steps:
-
Starting Materials: : The synthesis begins with the preparation of the quinoline ring system. This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
-
Introduction of the Carbothioamide Group: : The carbothioamide group can be introduced by reacting the quinoline derivative with thiourea under acidic conditions. This reaction typically requires heating to facilitate the formation of the carbothioamide group.
-
Ethylation: : The ethyl group can be introduced through an alkylation reaction. This involves reacting the intermediate compound with an ethylating agent, such as ethyl iodide, in the presence of a base.
-
Hydrogenation: : The final step involves the partial hydrogenation of the quinoline ring to obtain the tetrahydro derivative. This can be achieved using a hydrogenation catalyst, such as palladium on carbon, under hydrogen gas.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts.
Analyse Des Réactions Chimiques
2-ethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide undergoes various chemical reactions, including:
-
Oxidation: : This compound can be oxidized to form quinoline derivatives with different functional groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : Reduction reactions can further saturate the quinoline ring or reduce other functional groups present in the molecule. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
-
Substitution: : The compound can undergo substitution reactions, where one functional group is replaced by another. For example, halogenation can introduce halogen atoms into the molecule, using reagents like bromine or chlorine.
-
Condensation: : The carbothioamide group can participate in condensation reactions with aldehydes or ketones to form thiazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-ethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide has several scientific research applications:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
-
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
-
Medicine: : Due to its potential biological activities, this compound is explored as a lead compound in drug discovery. It serves as a starting point for the development of new therapeutic agents.
-
Industry: : In the industrial sector, it is used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 2-ethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide involves its interaction with specific molecular targets. For example, its antimicrobial activity may result from its ability to inhibit the function of essential enzymes in microbial cells. The compound can bind to the active site of these enzymes, preventing them from catalyzing necessary biochemical reactions.
In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells. This can occur through the activation of specific signaling pathways that lead to cell death.
Comparaison Avec Des Composés Similaires
2-ethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide can be compared with other quinoline derivatives, such as:
-
Quinolinecarboxamide: : This compound has a similar quinoline ring system but with a carboxamide group instead of a carbothioamide group. It may have different chemical reactivity and biological activities.
-
Quinolinecarboxylic Acid: : This derivative has a carboxylic acid group attached to the quinoline ring. It is commonly used in the synthesis of pharmaceuticals and agrochemicals.
-
Quinolinecarbaldehyde: : This compound features an aldehyde group on the quinoline ring. It is used as an intermediate in organic synthesis and has different reactivity compared to carbothioamide derivatives.
The uniqueness of this compound lies in its specific combination of functional groups and its partially saturated quinoline ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
56717-28-3 |
|---|---|
Formule moléculaire |
C12H16N2S |
Poids moléculaire |
220.34 g/mol |
Nom IUPAC |
2-ethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |
InChI |
InChI=1S/C12H16N2S/c1-2-9-7-6-8-4-3-5-10(12(13)15)11(8)14-9/h6-7,10H,2-5H2,1H3,(H2,13,15) |
Clé InChI |
LCPGSEUWQDGIFE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(CCCC2C(=S)N)C=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
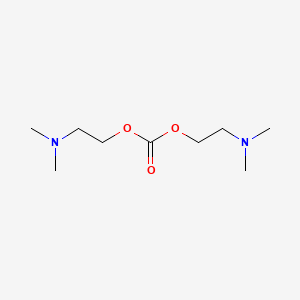


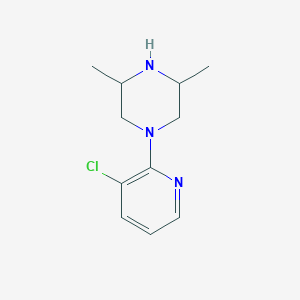

![5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one](/img/structure/B8757564.png)


![4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE](/img/structure/B8757588.png)
